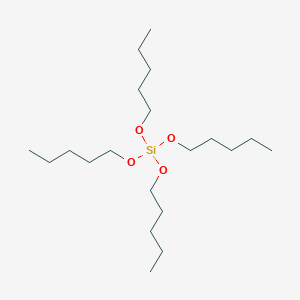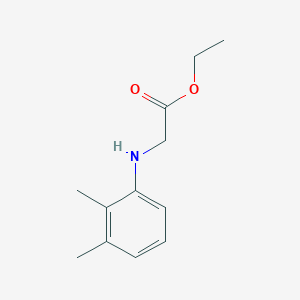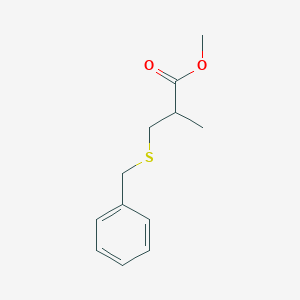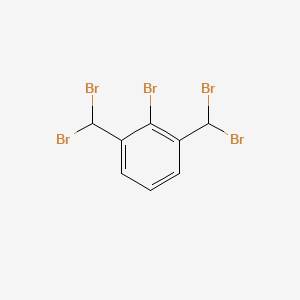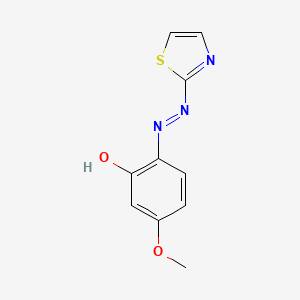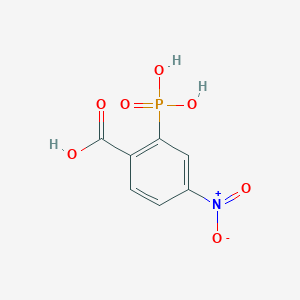
4-Nitro-2-phosphonobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-phosphonobenzoic acid is an organic compound with the molecular formula C7H6NO7P. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (-NO2) at the fourth position and a phosphonic acid group (-PO3H2) at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phosphonobenzoic acid typically involves the nitration of 2-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-phosphonobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phosphonobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
4-Nitro-2-phosphonobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific biological targets.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-phosphonobenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of aspartate β-semialdehyde dehydrogenase, inhibiting its activity. This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, making the compound a potential antibacterial agent . The nitro group and phosphonic acid group play key roles in the binding and inhibition process.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrobenzoic acid: Lacks the phosphonic acid group, making it less versatile in certain chemical reactions.
2-Phosphonobenzoic acid: Lacks the nitro group, which reduces its potential as an inhibitor of certain enzymes.
4-Amino-2-phosphonobenzoic acid: A reduced form of 4-Nitro-2-phosphonobenzoic acid with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and phosphonic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Propiedades
Número CAS |
102153-78-6 |
|---|---|
Fórmula molecular |
C7H6NO7P |
Peso molecular |
247.10 g/mol |
Nombre IUPAC |
4-nitro-2-phosphonobenzoic acid |
InChI |
InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15) |
Clave InChI |
PFWUFGANONPVGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)

